2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two 4-chlorophenyl groups attached to a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxadiazole derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Materials Science: Due to its unique electronic properties, 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Agriculture: The compound has been explored for its potential use as a pesticide and herbicide, owing to its ability to disrupt specific biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial and Antifungal Activity: The compound is believed to interfere with the synthesis of essential cellular components, leading to cell death.
Anticancer Activity: It may inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival.
Electronic Applications: In materials science, the compound’s electronic properties are utilized to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine enhances the compound’s stability and makes it a valuable building block for synthesizing various derivatives with tailored properties.
Properties
IUPAC Name |
2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHHQRLWCMQJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179619 | |
Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-90-9 | |
Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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